REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9].C(O)(=O)C>CO>[Cl:4][C:5]1[CH:6]=[C:7]([CH:8]([OH:9])[C:1]#[N:2])[CH:10]=[CH:11][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
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7 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=O)C=CC1
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Name
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|
Quantity
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4.4 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
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Type
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CUSTOM
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Details
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stirred for 5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then the reaction mixture was concentrated to dryness
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 mL)
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Type
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WASH
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Details
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The organic solution was washed with water (3×25 mL), brine (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
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Type
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CUSTOM
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Details
|
The resulting residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:15)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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ClC=1C=C(C=CC1)C(C#N)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |